Fmoc-Lys(Retro-Abz-Boc)-OH, also known as Fmoc-Lys(Boc-Abz)-OH, is a specialized amino acid derivative designed for the solid-phase peptide synthesis (SPPS) of internally quenched fluorescent (IQF) substrates. It incorporates the o-aminobenzoyl (Abz) group, a fluorescent moiety that acts as an effective quencher, typically paired with a fluorophore such as 3-nitrotyrosine (Y(NO2)). The derivative's key feature is its orthogonal protection scheme: a base-labile Fmoc group on the α-amine for peptide chain elongation and an acid-labile Boc group protecting the Abz quencher on the lysine side chain. This design allows for seamless integration into standard Fmoc-based SPPS workflows, ensuring the quencher's integrity until the final acid-mediated cleavage step.
Substituting this building block is not straightforward and introduces significant process and performance risks. Using an analog without the Boc group on the Abz moiety, such as Fmoc-Lys(Abz)-OH, exposes a reactive amine on the side chain. This can lead to uncontrolled acylation during subsequent coupling steps, resulting in branched peptide impurities and significantly compromising the purity and yield of the final substrate. Opting for a lysine derivative with a different quencher, like Dabcyl or DNP, necessitates a complete re-evaluation of the FRET pair. The spectral overlap and quenching efficiency with the chosen fluorophore must be re-validated, potentially requiring the synthesis of an entirely new fluorophore-containing building block and invalidating established assay protocols. This makes direct substitution impractical for established workflows.
The primary procurement differentiator for this compound is the Boc protection on the o-aminobenzoyl (Abz) side chain. In a direct comparison of synthesis strategies, an unprotected amine on a side chain (as in the comparator Fmoc-Lys(Abz)-OH) is vulnerable to acylation during subsequent amino acid coupling steps. The Boc group on Fmoc-Lys(Retro-Abz-Boc)-OH is stable to the basic conditions (e.g., piperidine) used for Fmoc removal, preventing the formation of branched or capped impurities and ensuring the synthesis proceeds with high fidelity toward the target linear peptide.
| Evidence Dimension | Chemical Stability During SPPS Cycle |
| Target Compound Data | Boc group on Abz side chain is stable to base-labile Fmoc deprotection conditions (e.g., 20% piperidine in DMF). |
| Comparator Or Baseline | Fmoc-Lys(Abz)-OH (unprotected Abz): Free amine on Abz side chain is reactive under standard peptide coupling conditions. |
| Quantified Difference | Qualitative but critical: Prevents formation of process-related impurities, leading to higher crude purity and yield of the desired peptide. |
| Conditions | Standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle. |
This ensures a higher-purity crude product, simplifying downstream purification and improving the reproducibility of protease assays.
This derivative is engineered for true orthogonality within the most common SPPS strategy, Fmoc/tBu chemistry. The Fmoc group is selectively removed under mild basic conditions (piperidine) to allow peptide elongation, while the Boc group on the Abz side chain remains completely intact. This Boc group is then efficiently removed only during the final cleavage from the resin using strong acid (TFA), concurrently with other tert-butyl based side-chain protectors. This contrasts with non-orthogonal or quasi-orthogonal schemes which risk partial deprotection during synthesis cycles.
| Evidence Dimension | Protecting Group Lability |
| Target Compound Data | Fmoc group: Base-labile (piperidine). Side-chain Boc group: Acid-labile (TFA). |
| Comparator Or Baseline | Quasi-orthogonal Boc/Bzl strategy: Both protecting groups are acid-labile, relying on differential acid strength for selective removal, which can be incomplete. |
| Quantified Difference | 100% selective removal of Fmoc group with no impact on the side-chain Boc group under standard SPPS conditions. |
| Conditions | Standard Fmoc/tBu solid-phase peptide synthesis protocol. |
This compound allows for confident, predictable incorporation into automated or manual synthesizers using standard protocols, reducing optimization time and failure rates.
The Abz group incorporated by this building block is a well-established FRET quencher for the 3-nitrotyrosine (Y(NO2)) fluorophore. This specific donor/acceptor pair is used to create highly sensitive IQF substrates for various endopeptidases. Upon enzymatic cleavage of the peptide backbone separating the Abz and Y(NO2) residues, a significant and measurable increase in fluorescence occurs, allowing for real-time kinetic analysis of enzyme activity. The use of 3-nitrotyrosine as a quencher or FRET partner is documented as a method to enhance fluorescence-based screening applications.
| Evidence Dimension | FRET Pair Functionality |
| Target Compound Data | Enables synthesis of peptides containing the Abz/3-nitrotyrosine FRET pair. |
| Comparator Or Baseline | Alternative FRET pairs such as DABCYL/AEDANS or DNP/Abz. |
| Quantified Difference | Not a direct quantitative comparison, but it provides access to a validated FRET system with proven utility in protease assays. |
| Conditions | Aqueous buffer system for enzymatic assay, with fluorescence measured upon substrate cleavage. |
Procuring this reagent allows researchers to build custom substrates using a validated, high-signal FRET pair, reducing the development and optimization burden for new protease assays.
This building block is the correct choice for labs synthesizing novel peptide sequences to screen for protease inhibitors or to characterize new enzymes. Its compatibility with standard, automated SPPS workflows and the assurance of high purity due to the Boc-protected side chain reduce synthesis failures and minimize the need for extensive purification, accelerating the discovery pipeline.
For detailed kinetic studies (e.g., determining kcat/Km), a high-purity substrate is essential for reproducible data. By preventing side-chain reactions during synthesis, Fmoc-Lys(Retro-Abz-Boc)-OH ensures the production of a single, well-defined substrate. This allows researchers to confidently attribute observed kinetic profiles to the specific enzyme-substrate interaction without confounding effects from impurities.
When developing diagnostic assays that rely on protease activity, having a reliable, pure, and well-characterized fluorescent substrate is critical. Using this building block to create substrates based on the validated Abz/Y(NO2) FRET pair provides a robust foundation for such assays. The orthogonal protection scheme ensures that the quencher can be precisely placed within a sequence that may contain other sensitive or modified residues.